molecular formula C8H6O4 B8699783 2,3-Dihydro-1,4-benzodioxin-5,8-dione CAS No. 42965-39-9

2,3-Dihydro-1,4-benzodioxin-5,8-dione

Cat. No.: B8699783
CAS No.: 42965-39-9
M. Wt: 166.13 g/mol
InChI Key: GZHGBCNREDASAP-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-5,8-dione is a chemical compound based on the 2,3-dihydro-1,4-benzodioxin scaffold, a structure recognized as a valuable motif in medicinal chemistry. The 2,3-dihydro-1,4-benzodioxin core is present in a large number of therapeutic agents and biologically active compounds . This specific structure is characterized by the presence of two ketone groups at the 5 and 8 positions, which makes it a versatile synthetic intermediate for further chemical transformations and the development of novel compounds. Researchers can utilize this compound as a key building block in the synthesis of potential inhibitors for various enzymes, such as poly(ADP-ribose) polymerase 1 (PARP1), a well-established anticancer drug target . The 1,4-benzodioxin scaffold has also been developed for inhibitors of 5-lipoxygenase, useful for the treatment of inflammatory diseases like asthma and arthritis . Furthermore, bioisosteric replacement of the benzene ring with pyridine has yielded 1,4-dioxino-[2,3-b]pyridine analogues with biological interest in diverse therapeutic areas, including central nervous system and cardiovascular diseases . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

42965-39-9

Molecular Formula

C8H6O4

Molecular Weight

166.13 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxine-5,8-dione

InChI

InChI=1S/C8H6O4/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-2H,3-4H2

InChI Key

GZHGBCNREDASAP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C(=O)C=CC2=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of 2,3-Dihydro-1,4-benzodioxin-5,8-dione and Analogues

Compound Name Core Structure Functional Groups Key Features
This compound Benzene fused with 1,4-dioxin 5,8-dione Saturated dioxin ring enhances electron-withdrawing effects
Naphthalene-1,4-dione Two fused benzene rings 1,4-dione Planar aromatic system; high redox activity
Quinoline-5,8-dione Benzene fused with pyridine 5,8-dione Nitrogen atom introduces basicity
5-Bromo-2,3-dimethylcyclohexa-2,5-diene-1,4-dione Cyclohexadiene ring 1,4-dione, bromo, methyl groups Halogen and alkyl substituents modulate reactivity
N-(2,3-Dihydro-1,4-benzoxazin-4-yl) derivatives Benzene fused with 1,4-benzoxazine Amide, trifluorophenyl groups Oxygen-nitrogen heterocycle; antiparasitic activity

Key Observations :

  • Substitution patterns (e.g., bromo or methyl groups in cyclohexadiene diones) alter steric and electronic profiles, impacting applications in sensors or pharmaceuticals .

Electrochemical Properties

Key Findings :

  • The dioxin derivative’s redox behavior remains uncharacterized but is expected to differ due to its oxygenated ring.
  • Carbazole–quinone hybrids (e.g., MWCNT@Car-HQ) demonstrate that fused heterocycles enhance sensor stability and selectivity .

Key Insights :

  • Benzoxazine derivatives (e.g., ) leverage their oxygen-nitrogen heterocycle for binding parasitic enzymes, a mechanism distinct from the dione’s redox activity .
  • Thiazol-imine compounds () highlight how saturation in dihydro rings (e.g., 2,3-dihydrothiazole) enhances conformational flexibility for receptor binding .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 2,3-Dihydro-1,4-benzodioxin-5,8-dione with high purity and yield?

  • Answer : Synthesis optimization requires factorial design experiments to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For instance, a 2^k factorial design can systematically identify interactions between variables, enabling precise control over byproduct formation . Purification should integrate column chromatography with polar stationary phases (e.g., silica gel) and confirm purity via HPLC-UV/Vis (λ = 254 nm). Theoretical frameworks, such as frontier molecular orbital (FMO) theory, can guide reagent selection to minimize side reactions .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Answer : Multi-modal characterization is critical:

  • NMR : ¹H/¹³C NMR to confirm proton environments and carbonyl resonances (δ ≈ 170-180 ppm for dione groups).
  • IR : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C in benzodioxin).
  • MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
    Cross-referencing with computational predictions (e.g., DFT-optimized structures) enhances accuracy .

Q. What experimental designs are suitable for assessing the compound’s stability under varying conditions?

  • Answer : Stability studies should employ pre-test/post-test designs with control groups. For thermal stability, use TGA/DSC to identify decomposition thresholds (e.g., >200°C). Photostability requires UV-Vis spectroscopy under controlled light exposure (e.g., 365 nm). Solubility profiles in polar/nonpolar solvents (via shake-flask method) inform formulation strategies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron transfer pathways and transition states. Molecular dynamics (MD) simulations (e.g., NAMD) assess solvent effects on reaction kinetics. Coupling these with experimental cyclic voltammetry (CV) data validates redox potentials and catalytic turnover frequencies .

Q. What strategies resolve contradictions in reported bioactivity data for benzodioxin derivatives?

  • Answer : Systematic meta-analyses of published datasets (e.g., IC₅₀ values) should account for variables like cell line specificity (e.g., HEK-293 vs. HeLa) and assay protocols (MTT vs. resazurin). Bayesian statistical models quantify uncertainty, while controlled replication studies isolate confounding factors (e.g., solvent DMSO concentration) .

Q. How can interdisciplinary approaches enhance applications of this compound in materials science?

  • Answer : Integrate supramolecular chemistry principles (e.g., host-guest interactions) to design π-conjugated polymers for optoelectronics. Pair Langmuir-Blodgett techniques with AFM to study thin-film morphology. Cross-disciplinary frameworks (e.g., CRDC’s RDF2050108 for process simulation) align synthesis scalability with industrial standards .

Methodological Frameworks

  • Theoretical Linkage : Anchor experiments to conceptual frameworks like Marcus theory (electron transfer) or QSAR models (bioactivity prediction) to ensure hypothesis-driven research .
  • Data Integration : Combine spectroscopic, computational, and empirical data using tools like COMSOL Multiphysics for multi-physics simulations, ensuring reproducibility .

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